Chromoionophore III

Vue d'ensemble

Description

Chromoionophore III (ETH 5350) is a lipophilic pH-sensitive dye derived from Nile Blue, widely used in ion-selective optodes (ISOs) for optical sensing. It exhibits a pKa of 12.0 in methanol, making it suitable for high-pH dynamic ranges . Its optical properties include dual excitation peaks at 469 nm and 586 nm, with emission maxima at 590 nm and 670 nm . This compound is particularly effective in applications requiring reversible protonation/deprotonation cycles, such as sweat pH monitoring (4.5–7.5) and intracellular pH imaging .

Méthodes De Préparation

Synthetic Pathway Overview

Chromoionophore III (Ca3) is synthesized via a four-step sequence involving:

-

Oxidation of chloroethoxyethanol to chloroethoxyacetic acid (C2).

-

Esterification of C2 to ethyl chloroethoxyacetate (C3).

-

Di-alkylation of o-phenetidine (Ca1) with C3 to form the calcium ionophore (Ca2).

-

Diazonium coupling of Ca2 with 4-nitrophenyldiazonium tetrafluoroborate to yield Ca3.

Each step necessitates precise stoichiometric control, solvent selection, and purification to ensure optimal yields and product purity .

Stepwise Synthesis and Optimization

Synthesis of Chloroethoxyacetic Acid (C2)

Chloroethoxyethanol (C1) undergoes nitric acid-mediated oxidation to form chloroethoxyacetic acid (C2). In a representative protocol, 118 mL (1.12 mol) of C1 is added to 625 mL of 70% HNO3 at 55°C over 8 hours, followed by 18 hours of stirring at room temperature and 1 hour of reflux. The crude product is extracted with chloroform, dried over Na2SO4, and concentrated to yield 83.6 g of C2 as an oily residue .

Key Reaction Parameters:

-

Temperature: 55°C (addition), 100°C (reflux).

-

Workup: Chloroform extraction with 5×1 L volumes.

-

Yield: ~75% (crude).

Esterification to Ethyl Chloroethoxyacetate (C3)

C2 is esterified with ethanol under acidic conditions. A mixture of 81.6 g (590 mmol) of C2, 575 mL absolute ethanol, and 1 mL conc. H2SO4 is refluxed for 18 hours. After ethanol removal, the residue is dissolved in chloroform, washed with saturated NaHCO3, dried, and concentrated to afford 73.5 g of C3 as a clear oil .

Characterization Data:

-

1H NMR (CDCl3): δ 1.25 (t, 3H, –CH3), 3.72 (t, 2H, –CH2Cl), 3.80 (t, 2H, CH2O), 4.15 (s, 2H, OCH2COO–), 4.20 (q, 2H, COOCH2CH3).

-

Elemental Analysis: Calcd. for C6H11ClO3: C 43.26%, H 6.65%. Found: C 43.01%, H 6.81% .

Di-Alkylation of o-Phenetidine (Ca1) to Form Ca2

A suspension of 0.68 g (5 mmol) Ca1, 2.50 g (15 mmol) C3, 2.07 g K2CO3, and 1.25 g KI in 3 mL DMF is heated at 95°C for 20 hours. Post-reaction, the mixture is diluted with water and chloroform, washed with brine, dried, and purified via silica gel chromatography (cyclohexane/chloroform → chloroform/ethyl acetate) to yield 0.84 g of Ca2 .

Critical Parameters:

-

Molar Ratio: Ca1:C3 = 1:3.

-

Catalyst: KI (7.5 mmol) enhances alkylation efficiency.

-

Purification: Silica gel chromatography with gradient elution.

Diazonium Coupling to this compound (Ca3)

Ca2 (2.0 g, 5 mmol) is reacted with 4-nitrophenyldiazonium tetrafluoroborate (2.36 g, 10 mmol) in acetic acid with sodium acetate (0.82 g, 10 mmol) at room temperature for 18 hours. The product is precipitated with ice-water, washed, and purified via silica gel chromatography to yield 1.80 g of Ca3 .

Spectral Confirmation:

-

1H NMR (CDCl3): δ 1.25 (t, 6H), 1.44 (t, 3H), 3.42 (t, 4H), 3.62 (t, 4H), 4.05 (q, 2H), 4.08 (s, 4H), 4.25 (q, 4H), 7.08–7.35 (m, 3H), 8.23 (d, 2H), 8.45 (d, 2H) .

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

-

Alkylation (Ca1 → Ca2): DMF at 95°C maximizes nucleophilic substitution rates while minimizing side reactions.

-

Diazonium Coupling: Acetic acid facilitates electrophilic aromatic substitution, with sodium acetate buffering the reaction at pH ~4.5 .

Purification Strategies

| Step | Purification Method | Eluent System | Yield Improvement |

|---|---|---|---|

| C3 | Liquid-liquid extraction | CHCl3/NaHCO3 | 15% |

| Ca2 | Silica gel chromatography | Cyclohexane/CHCl3 → CHCl3/EtOAc | 22% |

| Ca3 | Precipitation + chromatography | CHCl3/EtOAc | 18% |

Analytical Characterization

Spectrophotometric Titration

This compound exhibits a calcium-dependent absorbance shift at 520 nm (Δλ = 35 nm upon Ca2+ binding). Titration in 30 μM solution (pH 7.4) shows a linear response (R2 = 0.998) over 0.1–10 mM Ca2+ .

Structural Validation

Key Functional Groups Confirmed:

-

Nitroaryl Moieties: 8.23 ppm (d, 2H) and 8.45 ppm (d, 2H) in 1H NMR.

-

Ether Linkages: 3.42–4.25 ppm (m, 14H).

Challenges and Alternative Routes

Competing Side Reactions

-

Over-Alkylation: Excess C3 in Ca2 synthesis leads to tri-alkylated byproducts, reducible via stoichiometric control.

-

Diazonium Salt Stability: Rapid coupling at 0–5°C minimizes decomposition.

Scalability Considerations

Analyse Des Réactions Chimiques

Protonation/Deprotonation Dynamics

Chromoionophore III undergoes reversible protonation at its imino group, which governs its optical responses:

-

Fluorescence and Absorbance Shifts :

-

Protonated form (acidic conditions): Absorbs at 586 nm and emits at 590–670 nm .

-

Deprotonated form (basic conditions): Absorbs at 469 nm with a ratiometric fluorescence shift .

-

The pKa in polymeric membranes (e.g., PVC/DOS) ranges from 5.4 to 13.4 , depending on matrix polarity and ionophore pairing .

-

| Matrix Composition | pKa Range | Conditions | Source |

|---|---|---|---|

| PVC/DOS (1:2) | 5.4–7.7 | With Ca²⁺ ionophore IV | |

| PVC/NPOE (1:2) | 9.59 | Standalone | |

| Nanoparticles (DOS) | 7.2–11.8 | Varies with ionophore |

-

Mechanism : Protonation alters the chromophore’s electronic structure, enabling FRET (fluorescence resonance energy transfer) between its protonated and deprotonated states .

Ion-Selective Responses

This compound participates in ion-exchange reactions with cations (e.g., Ca²⁺, K⁺, Na⁺) in optode membranes:

-

Coextraction Equilibrium :

In the presence of lipophilic ion exchangers (e.g., NaTFPB), target cations (Mⁿ⁺) replace protons bound to this compound:This reaction shifts the optical signal proportionally to the cation concentration .

-

Selectivity Patterns :

| Analyte | Dynamic Range (M) | Detection Limit (M) | Matrix | Source |

|---|---|---|---|---|

| Ca²⁺ | 10⁻⁷ – 10⁻³ | 10⁻⁷ | DOS | |

| K⁺ | 10⁻⁵ – 10⁻¹ | 10⁻⁴.⁴ | Oil-water |

FRET-Based Ratiometric Sensing

This compound enables ratiometric measurements through three FRET pathways:

-

Homo-FRET : Between protonated molecules.

-

Hetero-FRET : Between protonated and deprotonated forms.

-

Applications :

Limitations and Stability

-

pH Interference : Sensitivity to sample pH necessitates buffered conditions for cation quantification .

-

Matrix Effects : pKa varies significantly with polymer composition (e.g., PVC vs. polyester) .

-

Photobleaching : Prolonged light exposure degrades fluorescence intensity .

Comparative Performance

| Parameter | This compound | Chromoionophore I |

|---|---|---|

| pKa | 5.4–13.4 | 8.8–10.6 |

| λₑₓ/λₑₘ | 469/590–670 nm | 614/650–686 nm |

| Cost | High | Low |

| Na⁺/K⁺ Utility | Limited | Effective |

This compound’s chemical versatility makes it indispensable for ion-selective optodes and cellular imaging, though its high pKa and cost limit broader applicability compared to analogs like Chromoionophore I.

Applications De Recherche Scientifique

Applications in Biosensing

2.1 Nanosensors for Ion Detection

Chromoionophore III has been integrated into nanosensors for real-time monitoring of ions such as sodium and potassium. These sensors utilize the optical changes in CHIII to provide quantitative measurements of ion concentrations within biological systems.

- Case Study: Sodium Detection

A study demonstrated that CHIII-based nanosensors could effectively detect sodium ions over a range of concentrations from 10 mM to 100 mM. The sensors maintained sensitivity even after extended periods, indicating their potential for long-term monitoring applications .

2.2 Histamine Monitoring

In vivo applications of CHIII have been explored for monitoring histamine levels, particularly in physiological contexts. The nanosensors were calibrated to detect histamine concentrations as low as 1.9 mM, which is relevant for physiological monitoring during immune responses .

Optical Sensors for Environmental Monitoring

This compound has also been utilized in creating polymeric optical sensors for detecting nitrite levels in environmental samples. The sensors showed significant sensitivity to nitrite, with calibration curves indicating effective detection limits .

Table 1: Performance Characteristics of CHIII-based Sensors

| Application | Ion Detected | Sensitivity Range | Detection Limit | Stability |

|---|---|---|---|---|

| Sodium Detection | Na+ | 10 mM - 100 mM | 10 mM | Stable for 8 days |

| Histamine Monitoring | Histamine | 0 - 80 mM | 1.9 mM | High reversibility |

| Nitrite Detection | NO2- | Variable | Low μM | Good stability |

Fluorescence Imaging Applications

4.1 Cell Imaging

CHIII has been employed in fluorescence cell imaging techniques, allowing researchers to visualize ion concentrations within live cells. The combination of CHIII with other fluorophores enables multiplexing capabilities, enhancing the imaging process .

- Case Study: HeLa Cell Imaging

In a study involving HeLa cells, CHIII was incorporated into nanoprobes that exhibited ratiometric responses based on pH changes within cellular compartments. This application provided insights into intracellular ion dynamics and pH variations .

Challenges and Future Directions

Despite its numerous applications, the use of this compound faces challenges such as interference from other ions and the need for improved specificity in complex biological environments. Future research may focus on enhancing the selectivity of CHIII-based sensors and expanding their application range.

Mécanisme D'action

Chromoionophore III exerts its effects through its ability to bind selectively to specific ions. The binding of an ion to this compound induces a conformational change in the molecule, leading to a shift in its optical properties, such as color or fluorescence . This change can be detected and measured, allowing for the quantification of ion concentrations in various environments.

Comparaison Avec Des Composés Similaires

Comparison with Similar Chromoionophores

Structural and Optical Properties

Table 1 summarizes key properties of Chromoionophore III and related compounds:

| Chromoionophore | Structure | pKa | λex (nm) | λem (nm) | Primary Applications |

|---|---|---|---|---|---|

| III (ETH 5350) | Nile Blue derivative | 12.0 | 469, 586 | 590, 670 | Sweat pH, intracellular pH imaging |

| I (ETH 5294) | Benzo[a]phenoxazine derivative | 10.6 | 614 | 650, 686 | Na⁺/K⁺ sensing, physiological pH |

| II (ETH 2439) | Modified benzo[a]phenoxazine | N/A | 510, 650 | 610, 710 | Anion sensing (e.g., NO₂⁻) |

| VI (ETH 7075) | Dibromofluorescein ester | N/A | 530 | 560 | Nitrite detection with Rh(III) porphyrins |

| XI (ETH 7061) | Hydrogen-bonding receptor | N/A | N/A | N/A | –OH group detection via fluorescence |

- pKa and pH Range: this compound’s high pKa (12.0) limits its use in neutral-to-acidic environments, unlike Chromoionophore I (pKa 10.6), which operates effectively in physiological pH ranges (5–9) .

- Optical Signatures: this compound’s dual excitation/emission peaks enable ratiometric measurements, reducing background interference in tissue imaging. Chromoionophore I’s longer wavelengths (614/650–686 nm) are better suited for deep-tissue penetration .

Functional Performance in Sensing

Cation Sensing (Na⁺, K⁺)

- This compound shows negligible response to Na⁺ (<0.1 M) and K⁺ (<0.01 M), making it unsuitable for electrolyte monitoring in sweat or blood .

- Chromoionophore I excels here due to its lower pKa and compatibility with hydrophobic cation exchangers (e.g., NaTFPB), enabling detection of Na⁺ at 10⁻³–10⁻¹ M and K⁺ at physiological levels .

Anion Sensing (NO₂⁻, ClO₄⁻)

- In nitrite (NO₂⁻) sensors, Chromoionophore VI paired with Rh(III) porphyrins achieves a detection range of 10⁻⁷–10⁻² M, outperforming Co(III) corrole-based sensors using this compound in selectivity over ClO₄⁻ .

- This compound’s high pKa restricts its use in anion coextraction systems, where charge neutrality requires precise protonation control .

Hydrogen-Bonding Detection

- Chromoionophore XI uniquely detects –OH groups via fluorescence enhancement upon hydrogen bonding, a mechanism absent in this compound .

Selectivity and Reversibility

- Selectivity: this compound-based sensors exhibit Hofmeister deviation for nitrite but are less selective over NO₃⁻ compared to Chromoionophore I .

- Reversibility: this compound demonstrates full reversibility in protonation cycles (e.g., pH 4–8), critical for wearable sensors . However, its slow recovery time (~8 minutes) in Rh(III) porphyrin systems limits real-time applications .

Cost and Practical Considerations

- Chromoionophore I is more cost-effective than this compound, driving its preference in commercial sweat sensors .

- This compound’s solvatochromic properties cause substrate-dependent color shifts, complicating standardization across materials like polyester-spandex .

Activité Biologique

Chromoionophore III (CHIII) is a specialized compound used primarily in the development of optical nanosensors for monitoring various ions and biomolecules in biological systems. This article reviews the biological activity of CHIII, focusing on its mechanisms, applications, and research findings.

Overview of this compound

This compound is a fluorescent ion-selective compound that has been utilized in various sensor technologies. Its ability to selectively bind ions and change fluorescence properties makes it particularly valuable in biological imaging and sensing applications. The compound is often integrated into nanosensors that can detect changes in ion concentrations within cells, providing insights into cellular processes.

The biological activity of CHIII is largely attributed to its ion-selective properties. When CHIII binds to specific ions, it undergoes conformational changes that alter its fluorescence characteristics. This property is exploited in ratiometric sensing, where the ratio of fluorescence intensities from CHIII and another fluorophore (e.g., octadecyl rhodamine) is used to quantify ion concentrations.

Key Mechanisms:

- Ion Binding: CHIII exhibits selective binding for certain cations (e.g., Na, K) and anions, which leads to changes in its optical properties.

- Fluorescence Resonance Energy Transfer (FRET): The interaction between CHIII and other fluorophores can result in energy transfer processes that enhance detection sensitivity.

- pH Sensitivity: The pKa of CHIII influences its performance in varying pH environments, making it suitable for applications in different cellular contexts.

Ion Selectivity and Sensitivity

Recent studies have highlighted the effectiveness of CHIII in detecting ion concentrations relevant to physiological conditions. For instance, research demonstrated that CHIII maintains sensitivity over a range of sodium concentrations (10 mM to 100 mM) with minimal degradation over time .

| Ion | Concentration Range | Sensitivity | Fluorescence Change |

|---|---|---|---|

| Sodium (Na) | 10 mM - 100 mM | High | Decreased by 40% |

| Potassium (K) | Variable | Moderate | Significant change noted |

Case Studies

-

Cell Imaging Applications:

In a study involving HeLa cells, CHIII was incorporated into nanoparticle-based sensors which were successfully endocytosed by the cells. The sensors demonstrated ratiometric pH responses, indicating their potential for real-time intracellular monitoring . -

Histamine Detection:

Another study focused on using CHIII for histamine detection in vitro. The nanosensors showed effective calibration against varying histamine concentrations, although initial tests indicated a need for reformulation to enhance sensitivity at lower concentrations . -

Long-term Stability:

An investigation into the long-term stability of CHIII revealed that it retained its sensitivity over an eight-day period when exposed to physiological conditions. This stability is crucial for applications requiring prolonged monitoring .

Limitations and Challenges

Despite its promising applications, the use of CHIII is not without challenges:

- Endosomal Escape: The ability of nanosensors containing CHIII to escape endosomal compartments remains limited, potentially affecting measurement accuracy .

- Ion Interference: Variability in ion concentrations can lead to interference, complicating the interpretation of fluorescence signals .

- Calibration Needs: Continuous calibration may be required to maintain accuracy across different biological environments .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Chromoionophore III’s ion-binding behavior?

this compound’s ion selectivity and binding affinity are typically analyzed via UV-Vis spectroscopy, fluorescence spectroscopy, and potentiometric titration. For example, UV-Vis absorption shifts (e.g., λmax changes) upon ion complexation can quantify binding constants . Potentiometric methods using ion-selective electrodes (ISEs) validate ion selectivity in aqueous solutions, while fluorescence quenching studies assess dynamic responses to trace metal ions . Ensure calibration with control ionophores and buffer systems (e.g., HEPES or TRIS) to minimize pH interference.

Q. How to design a controlled experiment to evaluate this compound’s stability under varying pH conditions?

Prepare buffered solutions across a pH range (e.g., 4–10) and monitor this compound’s spectral stability over time. Use UV-Vis spectroscopy to track absorbance changes, and correlate with potentiometric data to distinguish pH-driven degradation from reversible protonation effects. Include inert ionophores (e.g., valinomycin) as negative controls to isolate pH-specific behavior . Document degradation products via HPLC-MS if unexpected spectral shifts occur .

Q. What protocols ensure reproducibility in synthesizing this compound-based ion-selective sensors?

Follow a stepwise approach: (1) Optimize the polymer matrix (e.g., PVC or silicone rubber) for ionophore embedding; (2) Standardize plasticizer-to-ionophore ratios (e.g., 1:2 for high mobility); (3) Validate sensor performance using Nernstian slope calculations (59 mV/decade for monovalent ions). Cross-check with published synthetic routes and characterize intermediates via <sup>1</sup>H NMR to confirm purity .

Advanced Research Questions

Q. How to resolve contradictory data between this compound’s theoretical binding models and experimental results?

Discrepancies often arise from competing ions or solvent polarity effects. Use computational modeling (e.g., density functional theory) to predict binding energies and compare with experimental potentiometric data. Adjust models by incorporating solvation parameters or ion-pairing constants. Validate with extended X-ray absorption fine structure (EXAFS) spectroscopy to probe local ion coordination environments . If contradictions persist, re-evaluate assumptions about ionophore mobility in the matrix .

Q. What strategies optimize this compound’s selectivity for divalent cations in complex biological matrices?

Employ a dual-ionophore system: Pair this compound with a lipophilic anion exchanger (e.g., KTpClPB) to suppress interference from monovalent ions. Test selectivity coefficients (log Kij<sup>pot</sup>) via the separate solution method. For biological samples, incorporate a dialysis membrane to exclude proteins and validate recovery rates using spiked serum samples .

Q. How to integrate this compound into optoelectronic sensing platforms for real-time ion monitoring?

Design a fiber-optic sensor by immobilizing this compound on a sol-gel-coated waveguide. Calibrate dynamic response times using flow-injection analysis (FIA) and validate with standard reference materials. Address photobleaching by optimizing excitation wavelengths or adding anti-fading agents (e.g., trolox) . Cross-validate with electrochemical methods to ensure signal fidelity .

Q. Methodological Considerations

- Data Contradiction Analysis : Use multivariate regression to deconvolute overlapping spectral signals or competing ion effects. Reference primary literature for analogous ionophores to identify systemic biases .

- Experimental Controls : Include blank membranes (without ionophore) and inert ionophores to isolate this compound-specific responses .

- Ethical and Reproducibility Standards : Adhere to IUPAC guidelines for sensor validation and deposit raw spectral datasets in open-access repositories (e.g., Zenodo) .

Propriétés

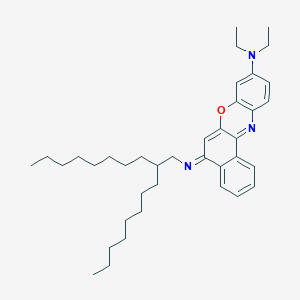

IUPAC Name |

N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVAQSQRYBGWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402894 | |

| Record name | Chromoionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149683-18-1 | |

| Record name | Chromoionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.